2-Dodecyloxyphenol

Description

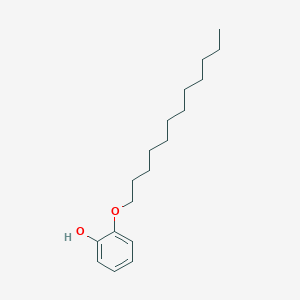

2-Dodecyloxyphenol (CAS: Not explicitly listed in evidence; inferred structural formula: C₁₂H₂₅O-C₆H₄-OH) is an alkylphenol derivative featuring a dodecyl (12-carbon) chain attached via an ether linkage to the hydroxyl-substituted benzene ring. This compound is structurally analogous to other alkylphenols, such as nonylphenol and octylphenol, which are widely studied for their surfactant properties and environmental impacts .

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

2-dodecoxyphenol |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19/h11-12,14-15,19H,2-10,13,16H2,1H3 |

InChI Key |

RISYVLILTAVNNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural and molecular features of 2-dodecyloxyphenol and related alkylphenols/alkylphenol derivatives:

Key Observations :

- This compound differs from dodecylphenol by the presence of an ether linkage (C-O-C) instead of a direct alkyl substitution on the benzene ring. This structural variation impacts polarity and biodegradability .

Physicochemical and Environmental Properties

The environmental behavior of alkylphenols is influenced by their hydrophobicity, solubility, and stability. The British Environment Agency (2005b) provides comparative data on alkylphenols (Table 30 and 44 in ), which can be extrapolated to infer properties of this compound:

Key Findings :

- Like nonylphenol and octylphenol, this compound is expected to exhibit endocrine-disrupting effects due to structural mimicry of estrogen .

Toxicity and Regulatory Status

While direct toxicity data for this compound are unavailable, regulatory frameworks for structurally similar compounds highlight concerns:

- Nonylphenol and octylphenol are restricted under the EU REACH regulation due to toxicity to aquatic life and endocrine disruption .

- Dodecylphenol is classified as a Substance of Very High Concern (SVHC) under REACH, with ongoing evaluations for environmental persistence .

- 2-(Dodecyloxy)ethanol, though less toxic than phenolic analogs, is regulated as a hazardous laboratory chemical due to respiratory and skin irritation risks .

Regulatory Gap: this compound lacks explicit regulatory classification, but its structural similarity to regulated alkylphenols suggests a need for precautionary handling and environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.